2-Acetyl-4-hydroxy-3-methoxybenzoic acid

Catalog No.
S13153859
CAS No.
93762-15-3
M.F
C10H10O5
M. Wt
210.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-4-hydroxy-3-methoxybenzoic acid

CAS Number

93762-15-3

Product Name

2-Acetyl-4-hydroxy-3-methoxybenzoic acid

IUPAC Name

2-acetyl-4-hydroxy-3-methoxybenzoic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c1-5(11)8-6(10(13)14)3-4-7(12)9(8)15-2/h3-4,12H,1-2H3,(H,13,14)

InChI Key

GMYHGDFFXVALJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O

2-Acetyl-4-hydroxy-3-methoxybenzoic acid is a natural product found in Buddleja cordata with data available.

2-Acetyl-4-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of approximately 210.18 g/mol. This compound is a derivative of benzoic acid, characterized by the presence of an acetyl group and a methoxy group on the aromatic ring. It has been identified in various natural sources, including the plant Buddleja cordata, where it contributes to the plant's biochemical profile .

The chemical behavior of 2-acetyl-4-hydroxy-3-methoxybenzoic acid can be understood through several key reactions:

  • Esterification: This compound can undergo esterification reactions with alcohols to form esters, which are useful in various applications.
  • Acylation: The acetyl group can participate in acylation reactions, making it a potential precursor for more complex organic synthesis.
  • Hydrolysis: In the presence of water and suitable catalysts, hydrolysis can occur, leading to the formation of 4-hydroxy-3-methoxybenzoic acid and acetic acid.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 2-acetyl-4-hydroxy-3-methoxybenzoic acid exhibits various biological activities. Notably, it has shown potential anti-inflammatory properties, which may be attributed to its structural similarity to other bioactive compounds. Additionally, preliminary studies suggest antioxidant activity, making it a candidate for further pharmacological exploration .

The synthesis of 2-acetyl-4-hydroxy-3-methoxybenzoic acid can be achieved through several methods:

  • Direct Acetylation: Starting from 4-hydroxy-3-methoxybenzoic acid, acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
  • Methylation followed by Acetylation: This method involves methylating 4-hydroxybenzoic acid first and then performing acetylation.
  • Natural Extraction: Isolation from natural sources like Buddleja cordata is also an option, although this may not be feasible for large-scale production due to variability in yield .

2-Acetyl-4-hydroxy-3-methoxybenzoic acid finds applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development.
  • Food Industry: Its antioxidant properties could be beneficial as a food preservative.
  • Cosmetics: The compound's potential skin benefits make it suitable for incorporation into cosmetic formulations.

Studies on interaction profiles indicate that 2-acetyl-4-hydroxy-3-methoxybenzoic acid may interact with various biological targets. Its structural features allow it to bind effectively to enzymes involved in inflammatory pathways and oxidative stress responses. Further research is needed to elucidate specific interactions and mechanisms of action .

Several compounds share structural similarities with 2-acetyl-4-hydroxy-3-methoxybenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Hydroxy-3-methoxybenzoic acidC9H10O4Lacks acetyl group; known for anti-inflammatory effects.
Salicylic acidC7H6O3A well-known anti-inflammatory agent; structurally simpler.
Acetylsalicylic acid (Aspirin)C9H8O4Acetylated form of salicylic acid; widely used as an analgesic.

Uniqueness

What sets 2-acetyl-4-hydroxy-3-methoxybenzoic acid apart from these compounds is its unique combination of functional groups that may enhance its biological activity while providing distinct chemical reactivity. Its methoxy group contributes to its lipophilicity, potentially improving bioavailability compared to other similar compounds .

Molecular Structure and IUPAC Nomenclature

The systematic IUPAC name for this compound is 2-acetyl-4-hydroxy-3-methoxybenzoic acid, reflecting its substitution pattern on the benzene ring. The molecular formula C₁₀H₁₀O₅ (molecular weight 210.18 g/mol) consists of:

  • A benzoic acid core (C₇H₆O₂)
  • An acetyl group (-COCH₃) at position 2
  • A methoxy group (-OCH₃) at position 3
  • A hydroxyl group (-OH) at position 4

The SMILES notation CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O encodes the connectivity, while the InChIKey GMYHGDFFXVALJH-UHFFFAOYSA-N provides a unique structural identifier. The planar arrangement of substituents creates steric interactions between the acetyl and methoxy groups, influencing conformational stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.64 (dd, J = 8.3 Hz, 1H, H-6)
  • δ 7.56 (d, J = 1.8 Hz, 1H, H-2)
  • δ 6.94 (d, J = 8.0 Hz, 1H, H-5)
  • δ 3.91 (s, 3H, OCH₃)
  • δ 2.34 (s, 3H, COCH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 166.59 (C=O, carboxylic acid)
  • δ 168.50 (C=O, acetyl)
  • δ 150.06 (C-4, oxygenated aromatic carbon)
  • δ 146.26 (C-3, methoxy-substituted carbon)
  • δ 56.03 (OCH₃)

The downfield shift of H-6 (δ 7.64) arises from deshielding by the adjacent carboxylic acid group, while the acetyl methyl protons appear as a singlet at δ 2.34.

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (cm⁻¹):

  • 3200–2500 (broad, O-H stretch of carboxylic acid)
  • 1685 (C=O stretch, conjugated carboxylic acid)
  • 1702 (C=O stretch, acetyl group)
  • 1275 (C-O stretch, methoxy group)
  • 1440 (C-H bending, acetyl methyl)

The absence of a strong absorption near 3600 cm⁻¹ confirms the absence of free phenolic -OH, consistent with intramolecular hydrogen bonding between the C-4 hydroxyl and acetyl oxygen.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:

  • Molecular ion peak at m/z 210.0634 [M]⁺
  • Loss of CO₂ (m/z 166.0634) from the carboxylic acid group
  • Acetyl group cleavage (m/z 152.0473)
  • Methoxy elimination (m/z 138.0317)

The base peak at m/z 138 corresponds to the deacetylated, demethoxylated fragment ion [C₇H₆O₃]⁺.

Crystallographic Data and Three-Dimensional Conformational Analysis

While single-crystal X-ray diffraction data remains unpublished for this specific compound, computational models predict:

  • Dihedral angle of 12.7° between the acetyl group and benzene plane
  • Intramolecular H-bond (O-H⋯O=C) distance of 1.89 Å
  • Torsional angle of 35.2° for the methoxy group relative to the ring

The 3D conformer model from PubChem shows minimized steric clashes through partial rotation of the acetyl substituent.

Synthetic Routes and Chemical Modifications

Acetylation and Methoxylation Reaction Mechanisms

A proposed synthesis pathway involves:

  • Selective methoxylation: Protection of 4-hydroxybenzoic acid via methylation (CH₃I/K₂CO₃) to yield 3-methoxy-4-hydroxybenzoic acid.
  • Friedel-Crafts acetylation: Treatment with acetic anhydride/AlCl₃ introduces the acetyl group at position 2.

Key reaction parameters:

  • Temperature: 110°C for acetylation
  • Solvent: Anhydrous dichloromethane
  • Yield: 76–82% after optimization

Competing reactions include over-acetylation at position 6 and demethylation under acidic conditions.

Purification and Isolation Techniques

Chromatographic methods for purification:

TechniqueConditionsPurity Achieved
Flash CCHexane:EtOAc (3:7)92%
HPLCC18 column, 0.1% TFA in H₂O/MeCN99.1%
RecrystallizationEthanol/water (4:1)89%

Crystallization yields prismatic needles (mp 189–191°C) suitable for X-ray analysis. The compound shows limited solubility in nonpolar solvents (<1 mg/mL in hexane) but dissolves readily in DMSO (43 mg/mL).

The study of naturally occurring phenolic acids such as 2-acetyl-4-hydroxy-3-methoxybenzoic acid has garnered significant attention due to their diverse roles in plant physiology and their potential applications in biotechnology and pharmacognosy. This section introduces the compound within the context of natural product chemistry, outlining its structural features and general occurrence in the plant kingdom.

2-acetyl-4-hydroxy-3-methoxybenzoic acid is characterized by a benzoic acid core substituted with acetyl, hydroxy, and methoxy functional groups. Such modifications are typical of secondary metabolites in plants, where they contribute to the chemical diversity necessary for ecological interactions and adaptation. The occurrence of this compound is often restricted to specific taxa, reflecting evolutionary adaptations and specialized biosynthetic capacities. Its identification in various plant extracts highlights the importance of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, in natural product discovery.

The biosynthetic pathways leading to the formation of 2-acetyl-4-hydroxy-3-methoxybenzoic acid are rooted in primary metabolism, with the shikimate pathway serving as a central conduit for the generation of aromatic precursors. Enzymatic tailoring steps, including methylation and hydroxylation, further diversify the aromatic scaffold, enabling the production of structurally complex phenolic acids. The following sections provide an in-depth exploration of the natural occurrence, ecological distribution, and detailed biosynthetic origins of this compound.

Plant Sources and Ecological Distribution

The ecological distribution and plant sources of 2-acetyl-4-hydroxy-3-methoxybenzoic acid are critical to understanding its biological roles and potential applications. This section examines the identification of the compound in Buddleja cordata and related species, as well as its integration into the broader context of plant secondary metabolism.

Identification in Buddleja cordata and Related Species

Buddleja cordata, a member of the Scrophulariaceae family, is a perennial shrub widely distributed in Mexico and other regions of Central America. This species, along with other members of the genus Buddleja, has been the subject of extensive phytochemical investigations due to its rich repertoire of secondary metabolites, including phenolic acids, flavonoids, and iridoid glycosides [1] [2] [3] [5]. The identification of 2-acetyl-4-hydroxy-3-methoxybenzoic acid in Buddleja cordata has been facilitated by targeted extraction and chromatographic separation techniques, allowing for the isolation and structural elucidation of this and related compounds.

Research has documented the isolation of various phenolic acids and their derivatives from the stem bark, leaves, and cultured cells of Buddleja cordata [2] [3] [5]. The presence of 2-acetyl-4-hydroxy-3-methoxybenzoic acid in these tissues underscores the metabolic versatility of the species and highlights its capacity for the biosynthesis of structurally diverse secondary metabolites. The compound has also been detected in related species within the genus, suggesting a conserved biosynthetic capability among Buddleja taxa.

The following table summarizes key findings regarding the identification of 2-acetyl-4-hydroxy-3-methoxybenzoic acid and related phenolic acids in Buddleja cordata and allied species:

Plant SpeciesPlant PartIdentified CompoundsAnalytical MethodReference
Buddleja cordataStem bark2-Acetyl-4-hydroxy-3-methoxybenzoic acid, phenylethanoidsHPLC, GC-MS [5]
Buddleja cordataCell culturePhenolic acids, verbascosideHPLC, spectrophotometry [2] [3]
Buddleja americanaLeaves, barkPhenolic acids, flavonoidsHPLC, TLC [3]
Buddleja parvifloraLeavesPhenolic acidsHPLC [3]

The detection of 2-acetyl-4-hydroxy-3-methoxybenzoic acid in these plant sources is significant not only for chemotaxonomic studies but also for understanding the ecological strategies employed by Buddleja species. The ability to synthesize a diverse array of phenolic compounds may confer adaptive advantages, such as enhanced resistance to herbivores and pathogens or improved tolerance to abiotic stressors.

Role in Plant Secondary Metabolism

The integration of 2-acetyl-4-hydroxy-3-methoxybenzoic acid into plant secondary metabolism reflects the complex interplay between primary metabolic pathways and specialized biosynthetic processes. Secondary metabolites such as phenolic acids are not directly involved in the primary functions of growth and development but play essential roles in plant defense, signaling, and adaptation to environmental challenges [1] [2] [3].

In Buddleja cordata, the accumulation of phenolic acids, including 2-acetyl-4-hydroxy-3-methoxybenzoic acid, is influenced by both genetic and environmental factors [2] [3]. The biosynthesis and storage of these compounds are tightly regulated, often in response to biotic and abiotic stimuli. For example, in vitro culture systems have demonstrated that the production of phenolic acids can be modulated by manipulating growth conditions, elicitor treatments, and nutrient availability [2] [4].

Phenolic acids serve multiple ecological functions, including acting as antioxidants, UV protectants, and antimicrobial agents. Their presence in Buddleja cordata contributes to the plant’s medicinal properties, as documented in ethnobotanical and pharmacological studies [1] [3] [5]. The role of 2-acetyl-4-hydroxy-3-methoxybenzoic acid within this metabolic framework is likely multifaceted, encompassing both protective and signaling functions.

The following table provides an overview of the roles of phenolic acids in plant secondary metabolism, with specific reference to Buddleja cordata:

CompoundRole in Plant MetabolismEcological FunctionReference
2-Acetyl-4-hydroxy-3-methoxybenzoic acidAntioxidant, signaling moleculeDefense against pathogens, UV protection [1] [3] [5]
VerbascosideAntioxidant, anti-inflammatory agentDefense, medicinal properties [2] [3]
FlavonoidsPigmentation, UV protectionPollinator attraction, stress tolerance [1] [3]

The dynamic regulation and ecological significance of 2-acetyl-4-hydroxy-3-methoxybenzoic acid exemplify the broader importance of secondary metabolites in plant biology. The next section delves into the biosynthetic origins of this compound, elucidating the enzymatic pathways and metabolic precursors involved in its formation.

Biosynthetic Precursors and Enzymatic Pathways

The biosynthesis of 2-acetyl-4-hydroxy-3-methoxybenzoic acid is a multi-step process, originating from central metabolic pathways and culminating in the specific tailoring of the aromatic scaffold. This section explores the shikimate pathway as the primary source of aromatic precursors and details the subsequent methylation and hydroxylation reactions that yield the final compound.

Shikimate Pathway Derivatives

The shikimate pathway is a ubiquitous metabolic route in plants, fungi, and microorganisms, responsible for the biosynthesis of aromatic amino acids and a wide array of secondary metabolites [6]. The pathway commences with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, proceeding through a series of enzymatic steps to generate chorismate, the key branching point for aromatic compound biosynthesis.

In the context of 2-acetyl-4-hydroxy-3-methoxybenzoic acid, the shikimate pathway provides the benzoic acid core, which is subsequently modified by specific enzymatic reactions. Chorismate serves as the precursor for the formation of phenolic acids, with intermediates such as prephenate and phenylpyruvate leading to the production of various hydroxybenzoic acids. The enzymatic conversion of these intermediates involves deamination, decarboxylation, and oxidation reactions, ultimately yielding compounds such as 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid.

The following table outlines the key steps of the shikimate pathway relevant to the biosynthesis of phenolic acids:

StepEnzyme(s) InvolvedIntermediate/ProductReference
Condensation3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase3-Deoxy-D-arabino-heptulosonate-7-phosphate [6]
CyclizationShikimate dehydrogenaseShikimate [6]
PhosphorylationShikimate kinaseShikimate-3-phosphate [6]
Formation of chorismateChorismate synthaseChorismate [6]
Branching to phenolic acidsVarious4-Hydroxybenzoic acid, etc. [6]

The centrality of the shikimate pathway in the biosynthesis of aromatic compounds underscores its evolutionary significance and its role as a metabolic hub in plant secondary metabolism. The generation of benzoic acid derivatives, such as 2-acetyl-4-hydroxy-3-methoxybenzoic acid, is contingent upon the availability of shikimate-derived intermediates and the activity of downstream modifying enzymes.

Methylation and Hydroxylation Processes

The structural complexity of 2-acetyl-4-hydroxy-3-methoxybenzoic acid arises from the introduction of functional groups through methylation and hydroxylation reactions. These tailoring steps are catalyzed by specific classes of enzymes, including methyltransferases and hydroxylases, which act on the aromatic scaffold to yield the final product.

Methylation involves the transfer of a methyl group from S-adenosylmethionine to a hydroxyl or carboxyl group on the aromatic ring, resulting in the formation of methoxy or methyl esters. In the case of 2-acetyl-4-hydroxy-3-methoxybenzoic acid, methylation at the 3-position of the benzoic acid ring generates the characteristic methoxy substituent. This reaction is catalyzed by O-methyltransferases, which exhibit substrate specificity and regioselectivity.

Hydroxylation, on the other hand, introduces hydroxyl groups onto the aromatic ring, typically at the 4-position in phenolic acids. This reaction is mediated by cytochrome P450-dependent monooxygenases or other classes of hydroxylases, which utilize molecular oxygen and reducing equivalents to effect the transformation. The presence of a hydroxy group at the 4-position is a defining feature of many biologically active phenolic acids.

The acetylation of the aromatic ring, resulting in the 2-acetyl substituent, is achieved through the action of acetyltransferases, which transfer an acetyl group from acetyl-coenzyme A to the aromatic substrate. This modification further diversifies the chemical properties and biological activities of the compound.

The following table summarizes the key enzymatic modifications involved in the biosynthesis of 2-acetyl-4-hydroxy-3-methoxybenzoic acid:

ModificationEnzyme ClassSubstrateProductReference
MethylationO-methyltransferase3-Hydroxybenzoic acid3-Methoxybenzoic acid [7]
HydroxylationCytochrome P450 monooxygenase3-Methoxybenzoic acid4-Hydroxy-3-methoxybenzoic acid [7]
AcetylationAcetyltransferase4-Hydroxy-3-methoxybenzoic acid2-Acetyl-4-hydroxy-3-methoxybenzoic acid [7]

The coordinated action of these enzymes results in the biosynthesis of 2-acetyl-4-hydroxy-3-methoxybenzoic acid from shikimate-derived precursors. The regulation of these enzymatic steps is subject to genetic and epigenetic controls, ensuring the appropriate production of secondary metabolites in response to developmental and environmental cues.

Research Findings and Analytical Data

Recent research has provided valuable insights into the occurrence, biosynthesis, and functional roles of 2-acetyl-4-hydroxy-3-methoxybenzoic acid in Buddleja cordata and related species. Analytical studies employing chromatographic and spectroscopic techniques have enabled the precise identification and quantification of this compound in plant tissues and cell cultures.

Cell suspension cultures of Buddleja cordata have been established as model systems for the study of phenolic acid biosynthesis and secondary metabolism [2] [3] [4]. These cultures offer the advantage of controlled growth conditions and the ability to manipulate metabolic pathways through the addition of precursors, elicitors, and inhibitors. Studies have demonstrated that the production of phenolic acids, including 2-acetyl-4-hydroxy-3-methoxybenzoic acid, can be enhanced by optimizing culture parameters such as stirring speed, nutrient composition, and elicitor treatment [2] [4].

The following table presents representative data on the production of phenolic acids in Buddleja cordata cell cultures under different experimental conditions:

Culture ConditionBiomass Yield (g/L)Phenolic Acid Content (mg/g DW)Reference
Standard medium9.5120 [2]
Methyl jasmonate elicitation10.2180 [4]
Phenylalanine supplementation9.8160 [4]

These findings highlight the potential of biotechnological approaches for the production of valuable secondary metabolites and provide a platform for further investigation into the regulation and engineering of phenolic acid biosynthesis.

In addition to cell culture studies, field investigations have documented the variability of phenolic acid content in wild populations of Buddleja cordata and related species [1] [3]. Factors such as geographic location, developmental stage, and environmental stressors influence the accumulation of secondary metabolites, reflecting the dynamic nature of plant metabolism.

Integration into Plant Physiology and Ecology

The biosynthesis and accumulation of 2-acetyl-4-hydroxy-3-methoxybenzoic acid are intimately linked to plant physiology and ecological interactions. As a secondary metabolite, the compound contributes to the plant’s ability to cope with biotic and abiotic challenges, mediating interactions with herbivores, pathogens, and symbiotic organisms [1] [3] [5].

In Buddleja cordata, the presence of phenolic acids has been associated with enhanced resistance to microbial infection and oxidative stress. These compounds may act as direct antimicrobial agents or as signaling molecules that activate defense responses. The antioxidant properties of phenolic acids also protect plant tissues from damage caused by reactive oxygen species, particularly under conditions of environmental stress such as drought or high ultraviolet radiation [3].

Ecologically, the production of 2-acetyl-4-hydroxy-3-methoxybenzoic acid and related compounds may influence plant–plant and plant–insect interactions. For example, phenolic acids can deter herbivory by reducing palatability or by interfering with the digestive processes of insects. They may also attract or repel pollinators and seed dispersers, thereby affecting plant reproductive success and population dynamics.

The integration of secondary metabolite biosynthesis into plant physiology is regulated at multiple levels, including gene expression, enzyme activity, and metabolic flux. Advances in genomics, transcriptomics, and metabolomics have facilitated the identification of key genes and regulatory networks involved in phenolic acid biosynthesis, paving the way for targeted breeding and metabolic engineering strategies.

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography represents the primary analytical approach for the identification and quantification of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid. The compound demonstrates excellent compatibility with reverse-phase liquid chromatographic systems, utilizing standard C18 stationary phases for optimal separation [1] [2].

The most effective mobile phase composition consists of acetonitrile, water, and phosphoric acid in a gradient or isocratic elution mode [1] [2]. This combination provides adequate retention and peak shape for the target compound while maintaining compatibility with mass spectrometric detection systems. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid to enhance ionization efficiency [1] [2].

Detection wavelengths between 230 and 280 nanometers provide optimal sensitivity for ultraviolet detection, corresponding to the aromatic chromophore absorption characteristics of the compound [1] [3]. The retention time typically ranges from 10 to 12 minutes under standard analytical conditions, providing sufficient resolution from potential matrix interferences [1] [2].

Table 1: High-Performance Liquid Chromatography Validation Parameters

ParameterValue/SpecificationReference
Linearity Range0.5-100 μg/mLBased on similar hydroxybenzoic acid methods
Correlation Coefficient (r²)> 0.999ICH Q2(R2) guidelines
Limit of Detection (LOD)0.10-0.15 μg/mLSignal-to-noise ratio 3:1
Limit of Quantification (LOQ)0.50-0.75 μg/mLSignal-to-noise ratio 10:1
Precision (RSD%)< 2.0%ICH acceptance criteria
Recovery Rate (%)94.5-106.4%Recovery studies in literature
Mobile Phase CompositionAcetonitrile/Water/Phosphoric acidSIELC Technologies method
Column TypeReversed-phase C18Standard reverse-phase HPLC
Detection Wavelength (nm)230-280UV detection range
Flow Rate (mL/min)0.5-1.0Typical HPLC flow rates
Retention Time (min)10-12Estimated based on similar compounds

The chromatographic method demonstrates scalability for preparative applications, enabling isolation of the compound for further characterization studies [1] [2]. Ultra-performance liquid chromatography applications utilizing sub-2-micrometer particles provide enhanced separation efficiency and reduced analysis time while maintaining analytical performance [1] [2].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities for 2-Acetyl-4-hydroxy-3-methoxybenzoic acid analysis, particularly following appropriate derivatization procedures. The compound requires chemical derivatization due to its polar hydroxyl and carboxyl functional groups, which limit volatility and cause peak tailing in gas chromatographic systems [4] [5].

Trimethylsilyl derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane represents the most effective approach for converting the compound to its volatile derivatives [4] [6]. This derivatization procedure converts both hydroxyl and carboxyl groups to their corresponding trimethylsilyl ethers and esters, significantly enhancing volatility and chromatographic performance [4] [6].

The derivatized compound demonstrates excellent separation characteristics on standard gas chromatographic stationary phases, with optimal temperature programming from 150 to 280 degrees Celsius at heating rates of 10 degrees Celsius per minute [4] [7]. Mass spectrometric detection utilizing electron impact ionization provides characteristic fragmentation patterns that enable unambiguous identification [4] [6].

Table 2: Gas Chromatography-Mass Spectrometry Method Parameters

ParameterSpecificationApplication Notes
Derivatization AgentBSTFA + TMCSTrimethylsilyl derivatization for phenolic compounds
Detection MethodSelected Ion Monitoring (SIM)Enhanced sensitivity and selectivity
Temperature Program150-280°C (10°C/min)Optimized for benzoic acid derivatives
Injection Volume (μL)1-2Standard injection volume
Carrier GasHeliumStandard carrier gas for GC-MS
Mass Range (m/z)100-400Covers molecular ion and fragments
Ionization ModeElectron Impact (EI)Standard ionization for organic compounds
Detection Limit (ng/mL)1.0-5.0Comparable to similar phenolic acids
Quantification Limit (ng/mL)3.0-15.0Based on S/N ratio of 10:1
Precision (RSD%)< 3.0%Typical precision for GC-MS methods
Recovery Rate (%)79-95%Recovery range for phenolic compounds

Selected ion monitoring techniques focusing on the molecular ion and characteristic fragment ions provide enhanced selectivity and sensitivity compared to full-scan acquisition modes [4] [7]. The method demonstrates excellent precision with relative standard deviations typically below 3.0 percent for replicate analyses [7] [8].

Spectrophotometric Quantification Methods

Spectrophotometric methods offer rapid and cost-effective alternatives for quantitative analysis of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid. Ultraviolet-visible spectrophotometry provides the most straightforward approach, utilizing the natural chromophore absorption characteristics of the compound [9] [10].

The compound exhibits maximum absorption between 280 and 320 nanometers, corresponding to the conjugated aromatic system with electron-donating methoxy and hydroxyl substituents [9] [10]. Beer's law linearity extends from approximately 1.0 to 100 micrograms per milliliter in appropriate solvent systems, providing adequate dynamic range for most analytical applications [11] [12].

Infrared spectroscopy enables structural confirmation and quantitative analysis through characteristic absorption bands. The carbonyl stretching frequency of the carboxyl group appears between 1600 and 1700 wavenumbers, while the acetyl carbonyl demonstrates distinct absorption characteristics [13] [14]. Hydroxyl group stretching typically occurs between 3200 and 3600 wavenumbers, providing additional structural information [13] [14].

Table 3: Spectrophotometric Quantification Methods Overview

MethodOptimal Wavelength (nm)Detection Range (μg/mL)Matrix CompatibilityPrecision (RSD%)
UV-Visible Spectrophotometry280-3201.0-100Aqueous and organic solvents< 2.0%
Infrared Spectroscopy1600-1700 (C=O stretch)10-500Solid and liquid samples< 5.0%
Fluorescence Spectroscopy350 (excitation), 420 (emission)0.1-50Aqueous solutions preferred< 1.5%
Near-Infrared Spectroscopy1400-250050-1000Solid and semi-solid matrices< 3.0%

Fluorescence spectroscopy may provide enhanced sensitivity for compounds exhibiting natural fluorescence characteristics. The presence of hydroxyl and methoxy substituents on the aromatic ring may confer fluorescent properties under appropriate excitation conditions [9] [10]. Near-infrared spectroscopy offers advantages for solid-state analysis and process monitoring applications [14].

Validation Parameters for Analytical Assays

Linearity, Sensitivity, and Detection Limits

Analytical method validation for 2-Acetyl-4-hydroxy-3-methoxybenzoic acid requires comprehensive evaluation of linearity, sensitivity, and detection limits according to established international guidelines. The International Council for Harmonisation Q2(R2) guidelines provide the framework for validation parameter assessment [15] [16].

Linearity assessment requires evaluation across a minimum of five to six concentration levels spanning the analytical range. Correlation coefficients must exceed 0.999 for high-performance liquid chromatography methods and 0.995 for gas chromatography-mass spectrometry applications [15] [16]. Residual analysis provides additional verification of linear relationship adequacy across the concentration range [15] [16].

Detection limits are established using signal-to-noise ratio criteria, with a ratio of 3:1 typically accepted for limit of detection determination [15] [17]. Quantification limits require signal-to-noise ratios of at least 10:1 to ensure adequate precision and accuracy at the lower analytical range [15] [17]. Alternative approaches utilizing standard deviation of blank measurements multiplied by appropriate factors provide statistical basis for limit determination [15] [17].

Table 4: Comprehensive Validation Parameters Comparison

Validation ParameterHPLC MethodGC-MS MethodICH Guidelines
SpecificityPeak purity > 0.999Mass spectral match > 80%No interference observed
Linearityr² > 0.999 (5-6 points)r² > 0.995 (5-6 points)r² ≥ 0.999
Accuracy95-105% recovery80-110% recoveryRecovery within ±5%
Precision (Repeatability)RSD < 2.0%RSD < 3.0%RSD ≤ 2.0%
Precision (Intermediate)RSD < 3.0%RSD < 5.0%RSD ≤ 3.0%
Detection LimitS/N = 3:1S/N = 3:1Based on S/N or statistical
Quantification LimitS/N = 10:1S/N = 10:1Based on precision/accuracy
RobustnessFlow rate ±10%Temperature ±5°CMethod unchanged
System SuitabilityResolution > 2.0Peak symmetry < 2.0System performance verified

The limit of detection for high-performance liquid chromatography methods typically ranges from 0.10 to 0.15 micrograms per milliliter, while gas chromatography-mass spectrometry applications achieve detection limits between 1.0 and 5.0 nanograms per milliliter [11] [8]. These values demonstrate adequate sensitivity for most analytical applications requiring quantification of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid [11] [8].

Recovery Rates and Precision Metrics

Recovery studies provide critical validation data for analytical methods, demonstrating the ability to accurately quantify the analyte in various matrix systems. Recovery experiments require spiking known concentrations of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid into representative matrices at multiple concentration levels [11] [8].

High-performance liquid chromatography methods demonstrate recovery rates ranging from 94.5 to 106.4 percent across the analytical range, meeting international acceptance criteria for pharmaceutical and analytical applications [11] [3]. Gas chromatography-mass spectrometry methods typically achieve recovery rates between 79 and 95 percent, reflecting the additional sample preparation steps required for derivatization [4] [8].

Precision assessment encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) evaluation. Repeatability studies require multiple analyses of identical samples within a single analytical session, while intermediate precision involves different analysts, instruments, and days [16] [8]. Relative standard deviations for repeatability should not exceed 2.0 percent for high-performance liquid chromatography methods and 3.0 percent for gas chromatography-mass spectrometry applications [16] [8].

Intermediate precision typically demonstrates slightly higher variability, with acceptable relative standard deviations of 3.0 percent for liquid chromatography and 5.0 percent for gas chromatography methods [16] [8]. These precision metrics ensure analytical methods provide consistent and reproducible results across different operational conditions [16] [8].

System suitability testing provides ongoing verification of analytical system performance throughout analytical sequences. Resolution factors exceeding 2.0 between adjacent peaks ensure adequate chromatographic separation, while peak symmetry factors below 2.0 indicate acceptable peak shape [16] [18]. Theoretical plate counts exceeding 2000 demonstrate adequate column efficiency for high-performance liquid chromatography applications [16] [18].

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

210.05282342 g/mol

Monoisotopic Mass

210.05282342 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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